Essential Precursor for Pharmacopeial Impurity Synthesis
6-Chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is the direct precursor to Norfloxacin EP Impurity F (6-chloro-1-ethyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid, CAS 67681-84-9) and Pefloxacin EP Impurity B (6-chloro-1-ethyl-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, CAS 70458-73-0) [1][2]. The 6-fluoro analog (CAS 3832-97-1) cannot serve this function, as it would instead lead to the parent drug substances (Norfloxacin, Pefloxacin) rather than the required chlorinated impurities. This structural exclusivity is absolute: the chloro substituent is a prerequisite for generating the de-fluoro-6-chloro impurity profile mandated by the European Pharmacopoeia [1][2].
| Evidence Dimension | Synthetic product identity: ability to generate specific EP impurity reference standards |
|---|---|
| Target Compound Data | Precursor to: Norfloxacin EP Impurity F (CAS 67681-84-9), Pefloxacin EP Impurity B (CAS 70458-73-0), and cross-reacting structural analogs |
| Comparator Or Baseline | 1-Ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 3832-97-1): Leads to Norfloxacin (CAS 70458-96-7) or Pefloxacin (CAS 70458-92-3), not their chlorinated impurities |
| Quantified Difference | Absolute qualitative difference: target produces required chlorinated pharmacopeial impurities; comparator does not |
| Conditions | Reaction with piperazine or N-methylpiperazine under standard nucleophilic aromatic substitution conditions (e.g., pyridine, 100 °C) [3] |
Why This Matters
For analytical quality control laboratories and reference standard manufacturers, this compound is the sole viable starting material for synthesizing EP-required chlorinated impurities, making it a non-substitutable procurement item.
- [1] SynZeal. Norfloxacin EP Impurity F (CAS 67681-84-9) product page. Accessed 2026. View Source
- [2] SynZeal. Pefloxacin EP Impurity B (CAS 70458-73-0) product page. Accessed 2026. View Source
- [3] Drug Synthesis Database (data.yaozh.com). Pefloxacin synthetic route: 1-Ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid heated to 100 °C in pyridine with 1-methylpiperazine. View Source
